molecular formula C11H13NO4 B2675625 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene CAS No. 87790-86-1

2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene

Cat. No. B2675625
CAS RN: 87790-86-1
M. Wt: 223.228
InChI Key: IPURVYVDFUARIT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene” is a chemical compound with the molecular formula C11H13NO4 . It is an ether, which is a type of compound that has two alkyl or aryl groups bonded to an oxygen atom . The compound contains ethoxy (CH3CH2O-) and methoxy (CH3O-) groups attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C11H13NO4 . It contains a benzene ring with ethoxy and methoxy groups attached, as well as a nitroethenyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Hyperconjugation and Structural Analysis

Hyperconjugation effects in compounds similar to 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene have been studied to understand their impact on molecular structure and properties. For example, the effects of σ(C-Se)-π hyperconjugation in 1-methoxy- and 1-nitro-4-[(phenylselanyl)methyl]benzene were examined, revealing insights into electronic and structural parameters influenced by hyperconjugation (White & Blanc, 2014).

Aromatic Compounds in Natural Products

The presence of nitroethylbenzene derivatives in natural products has been identified, highlighting their significance in the floral scent of certain plants. A study identified (2-Nitroethyl)benzene as a major component of the Japanese loquat Eriobotrya japonica flower scent (Kuwahara et al., 2014).

Crystal Structure and Molecular Packing

Research on the crystal structure of compounds with methoxy and nitro substituents provides valuable information on molecular packing, hydrogen bonding, and intermolecular interactions, which are crucial for understanding material properties. The crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole illustrates such aspects, showing layers stabilized by hydrogen bonding and π–π stacking interactions (Alliouche et al., 2014).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of derivatives similar to 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene have been investigated using density functional theory (DFT). These studies reveal that certain derivatives exhibit promising NLO materials characteristics, offering insights into designing better NLO materials (Kiven et al., 2023).

Synthetic Applications

The addition reactions and synthetic applications of ethoxyethyne to diphenylketene demonstrate the versatility of compounds with ethoxy groups in organic synthesis, yielding various products under different conditions (Nieuwenhuis & Arens, 2010).

properties

IUPAC Name

2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11-9(7-8-12(13)14)5-4-6-10(11)15-2/h4-8H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPURVYVDFUARIT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC=C1OC)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene

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